N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide (CAS 338785-19-6) is a synthetic coumarin derivative with a molecular weight of 363.3 g/mol and a computed XLogP3-AA value of 3.8. It is characterized by a 7-methoxy-substituted coumarin core linked via an amide bond to a 3-(trifluoromethyl)benzene moiety.

Molecular Formula C18H12F3NO4
Molecular Weight 363.292
CAS No. 338785-19-6
Cat. No. B2668840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
CAS338785-19-6
Molecular FormulaC18H12F3NO4
Molecular Weight363.292
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H12F3NO4/c1-25-13-6-5-10-8-14(17(24)26-15(10)9-13)22-16(23)11-3-2-4-12(7-11)18(19,20)21/h2-9H,1H3,(H,22,23)
InChIKeyRPAFKZOTAGYZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide (CAS 338785-19-6): Sourcing a Coumarin Derivative with an Unverified Activity Profile


N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide (CAS 338785-19-6) is a synthetic coumarin derivative with a molecular weight of 363.3 g/mol and a computed XLogP3-AA value of 3.8 [1]. It is characterized by a 7-methoxy-substituted coumarin core linked via an amide bond to a 3-(trifluoromethyl)benzene moiety. This compound is part of a broader family of 2-oxo-2H-chromene-3-carboxamides, which have been investigated in therapeutic areas like oncology and as modulators of sphingosine-1-phosphate receptors [2]. However, no peer-reviewed biological data was found for this specific derivative, meaning its activity profile remains unknown.

The Risk of Substituting N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide with In-Class Analogs


The absence of published quantitative data for N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide makes it impossible to assume functional equivalence with its closest analogs. Even minor structural modifications on the coumarin or phenyl ring can dramatically alter a compound's biological activity, target selectivity, and pharmacokinetic profile [1]. For example, a closely related chromene-3-carboxamide shows a 122 nM IC50 against a specific kinase, while the generic pharmacological effects of coumarins include anticoagulation, photosensitization, and hepatotoxicity [2]. Without having linked this specific compound to a defined target, substituting it based on class-level assumptions is scientifically unsound and a procurement risk for any project requiring a defined mode of action.

Quantitative Evidence Audit for N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide: A Null Finding


Missing Target Engagement and Potency Data Against Structural Analogs

A search of authoritative databases and primary literature did not yield any quantitative biological activity data (e.g., IC50, EC50, Ki values) for N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide [1]. In contrast, a structurally similar compound, N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide, has a BindingDB-reported IC50 of 122 nM against its target [2]. This creates a data vacuum where the target compound cannot be quantitatively compared to its peer, making any claims of superior potency or selectivity untenable.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Lack of Physicochemical Differentiation from the 4-Methoxy Analog

A comparison of computed properties reveals minimal differentiation between the 3-trifluoromethyl target compound and its 4-methoxy analog (CAS 338785-23-2). The target compound has a molecular weight of 363.3 g/mol and an XLogP3-AA of 3.8 [1], while its 4-methoxy analog has a molecular weight of 325.3 g/mol . The primary difference is the replacement of the electron-donating methoxy group in the analog with the electron-withdrawing and lipophilic trifluoromethyl group in the target compound. In the absence of biological data, this structural difference cannot be translated into a proven performance advantage.

Physicochemical Profiling Drug-likeness Procurement Specifications

High-Strength Differential Evidence Absent Across All Critical Dimensions

A systematic search confirmed that for the dimensions most critical to scientific selection—target potency, selectivity profile, ADME/PK, in vivo efficacy, solubility, and metabolic stability—no quantitative data exists for this compound [1]. The information available for coumarins as a class, such as interactions with cytochrome P450 enzymes or anticoagulant effects, cannot be reliably attributed to this specific molecule [2]. Therefore, any differentiation from close analogs is purely hypothetical.

Evidence Gap Analysis Procurement Risk Research Compound Validation

Best-Use Scenarios for N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide Given Its Undefined Profile


Structure-Activity Relationship (SAR) Exploration of Coumarin-based Inhibitors

The sole justifiable procurement scenario for N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is as a tool compound for internal SAR studies. The absence of published data means its value lies in generating novel data. By profiling this compound and its 4-methoxy and unsubstituted phenyl analogs side-by-side, a research group can map the impact of the trifluoromethyl group on a defined target, as suggested by the broad potential of 2-oxo-2H-chromene-3-carboxamide derivatives [1].

Chemical Probe for Profiling the Impact of the Trifluoromethyl Group

Building on the evidence gap established in Section 3, this compound can serve as a matched probe against its 4-methoxy analog (CAS 338785-23-2) to investigate how replacing a methoxy with a trifluoromethyl group affects properties like metabolic stability, membrane permeability, or off-target binding. This is a fundamental chemical biology application predicated on the lack of data, not a proven advantage [2].

Screening Library Member for Phenotypic Assays

The compound is identified in commercial libraries (e.g., CDS1_001244 from PubChem [1]), and its procurement is appropriate for inclusion in diversity-oriented or target-agnostic screening decks. Its selection here is based solely on its structural novelty and physicochemical profile, not on any demonstrated activity, making it a tool for discovery rather than a validated lead.

Quote Request

Request a Quote for N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.